molecular formula C35H34N4O8 B074044 Hexyl heptanoate CAS No. 1119-06-8

Hexyl heptanoate

Cat. No.: B074044
CAS No.: 1119-06-8
M. Wt: 638.7 g/mol
InChI Key: IFOGOHVJHKKYCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexyl heptanoate belongs to the class of organic compounds known as phenyl-1, 2, 4-triazoles. These are organic compounds containing a 1, 2, 4-triazole substituted by a phenyl group. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound has a dank, foliage, and green taste.

Scientific Research Applications

1. Anticonvulsant Potential

Triheptanoin, a triglyceride of heptanoate, has been identified as a potential anticonvulsant treatment. Its unique profile suggests promising applications in medically refractory epilepsy therapy. The underlying mechanisms involve anaplerosis, which refills the tricarboxylic acid cycle, and metabolism leading to the production of ketones thought to enter the brain and exert anticonvulsant effects (Borges & Sonnewald, 2012).

2. Biochemical Production

Heptanoate, which is part of hexyl heptanoate, is a commercially valuable biochemical building block. Its production from propionate and ethanol through a mixed culture chain elongation process offers an alternative to traditional methods derived from castor oil, presenting a more sustainable production pathway (Grootscholten et al., 2013).

3. Petrochemical Extraction

This compound's components, like heptane, have been studied in petrochemical extraction. 1-Hexyl-3-methylimidazolium hexafluorophosphate, a related compound, has been used for separating heptane from ethanol, indicating potential applications in refining processes (Pereiro et al., 2006).

4. Biocatalysis in Chemical Synthesis

This compound and similar compounds have been synthesized using biocatalysis. Studies on lipase-catalyzed synthesis in different media, including organic solvents and miniemulsion systems, highlight the versatility of enzymatic methods for ester production. This approach offers a green alternative for synthesizing esters used in flavors and fragrances (de Barros et al., 2009).

Properties

CAS No.

1119-06-8

Molecular Formula

C35H34N4O8

Molecular Weight

638.7 g/mol

IUPAC Name

hexyl heptanoate

InChI

InChI=1S/C13H26O2/c1-3-5-7-9-11-13(14)15-12-10-8-6-4-2/h3-12H2,1-2H3

InChI Key

IFOGOHVJHKKYCT-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2C=C[C@H](O[C@@H]2CO/N=C\3/[C@H]4CCN5C(=O)N(C(=O)N5[C@H]4[C@@H]([C@H]6[C@@H]3O6)O)C7=CC=CC=C7)C8=CC=CC=C8

SMILES

CCCCCCC(=O)OCCCCCC

Canonical SMILES

COC1=CC=C(C=C1)OC2C=CC(OC2CON=C3C4CCN5C(=O)N(C(=O)N5C4C(C6C3O6)O)C7=CC=CC=C7)C8=CC=CC=C8

density

0.860-0.865 (20°)

1119-06-8

physical_description

Liquid;  Herbaceous aroma

solubility

Insoluble in water;  soluble in non-polar solvents
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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